Direct Binding Activity Comparison: Target Compound vs. Bis-Chloro Analog on Human EPX Myeloperoxidase
The target compound, N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide, has been documented with a binding IC50 of 360 nM against human eosinophil peroxidase (EPX) bromination activity, as recorded in the ChEMBL database under accession CHEMBL4790231 [1]. While the corresponding bis-chloro analog (CAS 477857-96-8) has no publicly available EPX activity data, the presence of a quantitative IC50 value for the target compound establishes a measurable biological benchmark absent for the comparator. EPX is a distinct enzymatic target from myeloperoxidase, and specific inhibition of EPX over MPO has therapeutic relevance in eosinophilic disorders, making this activity signature a differentiating feature for compound selection.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM against human EPX bromination activity (tyrosine substrate, 10 min incubation) |
| Comparator Or Baseline | N,3-bis(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carboxamide (CAS 477857-96-8): No EPX activity data publicly available |
| Quantified Difference | Target compound has confirmed measurable EPX inhibition; comparator lacks any documented EPX activity. The 360 nM IC50 provides an actionable benchmark for assay design. |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate; 3-bromotyrosine formation measured after 10 min incubation |
Why This Matters
Having a validated IC50 value enables reproducible assay development and SAR follow-up studies, whereas the absence of data for the comparator introduces experimental risk and precludes quantitative comparison at this target.
- [1] BindingDB Entry BDBM50554035 / ChEMBL4790231. Affinity Data: IC50 = 360 nM. Inhibition of human EPX bromination activity using tyrosine as substrate. BindingDB, 2025. View Source
